REACTION_SMILES
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[CH3:12][O:13][S:14](=[O:15])(=[O:16])[CH3:17].[CH3:18][CH2:19][O:20][C:21](=[O:22])[CH3:23].[H-:10].[I:1][c:2]1[n:3][cH:4][n:5][c:6]([I:9])[c:7]1[NH2:8].[Na+:11].[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1>>[I:1][c:2]1[n:3][cH:4][n:5][c:6]([I:9])[c:7]1[NH:8][CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COS(C)(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1c(I)ncnc1I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CNc1c(I)ncnc1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |